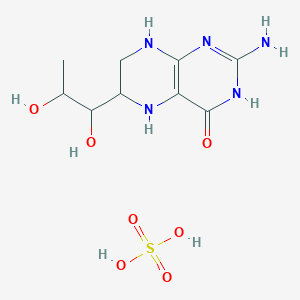

(S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, compounds like this one, which is a derivative of pteridine, are often involved in biological processes. Pteridines are a class of heterocyclic compounds that include important biomolecules like folic acid and biopterin .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate, was isolated using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the chemical bonds between them.Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For example, a compound with a similar structure, (1R,2S)-2-methylcyclohexanamine, has been studied for its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured experimentally .Scientific Research Applications

NMR Spectroscopy and Structural Analysis

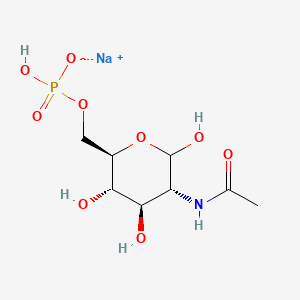

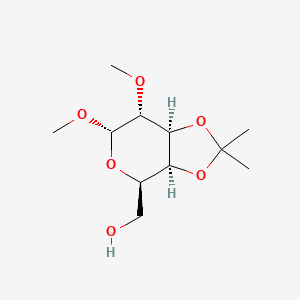

One significant application of compounds related to (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate is in NMR spectroscopy for structural analysis. For instance, the syntheses of methyl α-D-mannopyranoside 2-, 3-, 4-, and 6-(sodium monosulfate) were studied using 1H- and 13C-NMR spectroscopy. This study provided insights into the 1H- and 13C-shift effects caused by sulfation at particular positions, which are vital for understanding the structural analysis of sulfated carbohydrate chains of N-glycoproteins (Contreras, Kamerling, & Vliegenthart, 2010).

Conformational Studies of Sulfated Carbohydrates

Further applications involve conformational investigations of sulfated carbohydrates. For instance, research on sulfated saccharides, including methyl 2,3,4,6-tetra-O-sulfonato-β-D-glucopyranoside, showed that specific sulfation patterns influence the conformational equilibria of these molecules. The presence of persulfated methyl β-D-galactopyranoside in the typical 4 C 1 conformation suggested the involvement of the 4-O-sulfate in conformational effects (Probst & Wessel, 2001).

Chemical Synthesis and Characterization

The chemical synthesis of related compounds also represents a significant area of application. For example, the chemical synthesis of 3- and 21-monosulfates and double-conjugates of tetrahydrocorticosteroids offers insights into potential corticoid metabolites. These syntheses involve various reactions, including selective protection, catalytic hydrogenation, and sulfation, providing essential data for understanding the biological activity and metabolism of these compounds (Okihara et al., 2010).

Electrophoretic Resolution and Analytical Techniques

In analytical chemistry, compounds like (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one monosulfate are used to enhance the electrophoretic resolution of glycosaminoglycan disaccharide isomers. The addition of specific solvents and the optimization of various parameters, like buffer pH and electric field strength, have been shown to significantly improve analyte resolution, demonstrating the compound's utility in refining electrophoretic techniques (Zhang et al., 2007).

Safety And Hazards

properties

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVHESKFWFUMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139592873 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)